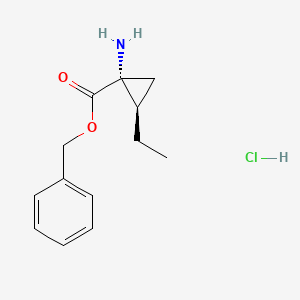
2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of both bromine and chlorine substituents on the pyridine ring, along with an acetonitrile group. It is widely used in various chemical synthesis processes due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile typically involves the halogenation of pyridine derivativesThe reaction conditions often involve the use of catalysts such as palladium and specific solvents to facilitate the halogenation process .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve continuous flow systems to optimize the reaction time and efficiency .
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions where the bromine or chlorine atoms can be replaced by other nucleophiles.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form various substituted pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Cross-Coupling: Palladium catalysts and ligands in the presence of bases like triethylamine are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile is extensively used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a building block for the synthesis of various biologically active compounds and pharmaceuticals. Additionally, it is used in the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The presence of both bromine and chlorine atoms on the pyridine ring makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparaison Avec Des Composés Similaires
- 2-Bromo-6-chloropyridine
- 2-Chloro-5-pyridineacetonitrile
- 2-Bromo-5-fluoropyridine
- 2,6-Dibromopyridine
Uniqueness: 2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile is unique due to the presence of both bromine and chlorine substituents along with the acetonitrile group, which enhances its reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C7H4BrClN2 |
|---|---|
Poids moléculaire |
231.48 g/mol |
Nom IUPAC |
2-(2-bromo-6-chloropyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-7-5(3-4-10)1-2-6(9)11-7/h1-2H,3H2 |
Clé InChI |
BJGOKXGRBOHRKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1CC#N)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


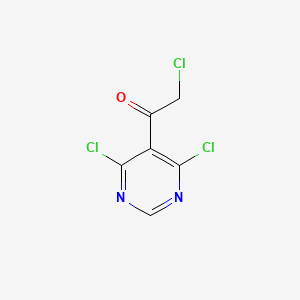
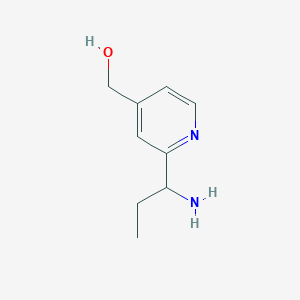
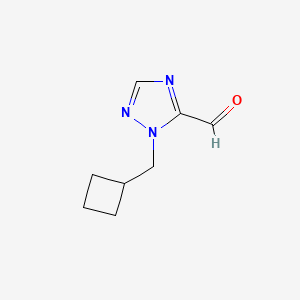

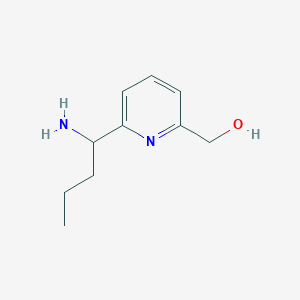
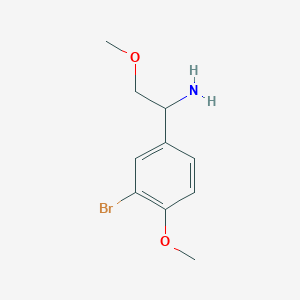
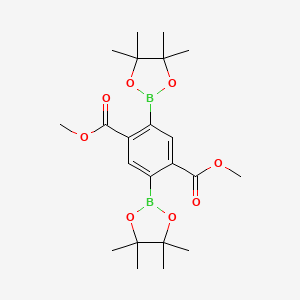


![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)

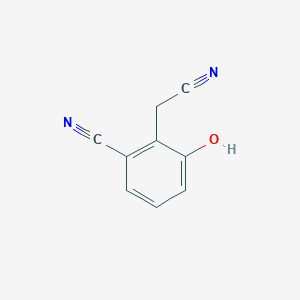
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
